1-Benzoylpropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate 1-Benzoylpropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 519015-98-6
VCID: VC0436130
InChI: InChI=1S/C29H20N2O3/c1-2-24(28(32)18-8-4-3-5-9-18)34-29(33)19-14-15-22-23(16-19)31-27-21-13-7-11-17-10-6-12-20(25(17)21)26(27)30-22/h3-16,24H,2H2,1H3
SMILES: CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC6=C5C(=CC=C6)C4=N3
Molecular Formula: C29H20N2O3
Molecular Weight: 444.5g/mol

1-Benzoylpropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

CAS No.: 519015-98-6

Main Products

VCID: VC0436130

Molecular Formula: C29H20N2O3

Molecular Weight: 444.5g/mol

1-Benzoylpropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate - 519015-98-6

CAS No. 519015-98-6
Product Name 1-Benzoylpropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
Molecular Formula C29H20N2O3
Molecular Weight 444.5g/mol
IUPAC Name (1-oxo-1-phenylbutan-2-yl) acenaphthyleno[1,2-b]quinoxaline-9-carboxylate
Standard InChI InChI=1S/C29H20N2O3/c1-2-24(28(32)18-8-4-3-5-9-18)34-29(33)19-14-15-22-23(16-19)31-27-21-13-7-11-17-10-6-12-20(25(17)21)26(27)30-22/h3-16,24H,2H2,1H3
Standard InChIKey RSVOQIDDRQYZPN-UHFFFAOYSA-N
SMILES CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC6=C5C(=CC=C6)C4=N3
Canonical SMILES CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC6=C5C(=CC=C6)C4=N3
PubChem Compound 3835901
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator